molecular formula C8H7F2NO2 B1309739 2,4-Difluoro-3-methoxybenzamide CAS No. 479091-06-0

2,4-Difluoro-3-methoxybenzamide

Cat. No. B1309739
M. Wt: 187.14 g/mol
InChI Key: LZYPPAZGMZCVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-methoxybenzamide is a chemical compound with the molecular formula C8H7F2NO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-3-methoxybenzamide consists of a benzene ring substituted with two fluorine atoms, one methoxy group, and one amide group . The exact spatial arrangement of these substituents could not be found in the available resources.


Physical And Chemical Properties Analysis

2,4-Difluoro-3-methoxybenzamide is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

FtsZ Allosteric Inhibition and Antibacterial Activity

The compound 2,4-Difluoro-3-methoxybenzamide (DFMBA) plays a significant role in the inhibition of the FtsZ protein, crucial in bacterial cell division, particularly against S. aureus. A study by (Barbier et al., 2023) demonstrated that the fluorination of DFMBA increases its anti-S. aureus activity by enhancing hydrophobic interactions with key residues in the allosteric pocket of FtsZ. This suggests a potential avenue for developing antibacterial drugs.

Molecular Docking and Conformational Analysis

DFMBA’s structural properties have been explored through molecular docking and conformational analysis. (Barbier et al., 2023) revealed that the presence of fluorine atoms in DFMBA is responsible for its non-planarity, allowing it to adopt conformations favorable for binding with FtsZ. This insight is crucial for understanding its mechanism of action and designing more effective derivatives.

Applications in Synthesis and Characterization

DFMBA and its derivatives have applications in the synthesis and characterization of compounds with pharmaceutical properties. For example, (Haydon et al., 2010) discussed the exploration of structure−activity relationships leading to potent antistaphylococcal compounds with improved pharmaceutical properties. This showcases the compound's versatility in drug development.

Genetic Analysis and Drug Resistance

A genetic analysis of drug-resistant mutants by (Ohashi et al., 1999) indicated that the primary target of 2,4-Difluoro-3-methoxybenzamide is the cell division system involving FtsZ function in bacteria. This finding is essential for understanding the mechanisms of drug resistance and developing strategies to overcome it.

properties

IUPAC Name

2,4-difluoro-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYPPAZGMZCVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407545
Record name 2,4-difluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-methoxybenzamide

CAS RN

479091-06-0
Record name 2,4-difluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.